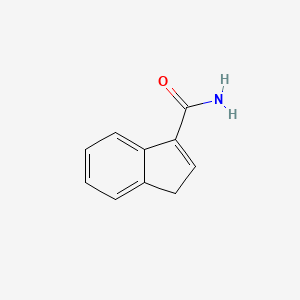

1H-indene-3-carboxamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3H-indene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGBERQUNYDMHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372428 | |

| Record name | 1H-indene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74844-01-2 | |

| Record name | 1H-indene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of the Indene Carboxamide Scaffold in Organic and Medicinal Chemistry Research

The indene (B144670) carboxamide scaffold, characterized by a fused ring system of benzene (B151609) and cyclopentene, presents a rigid and chemically diverse foundation for the development of novel therapeutic agents. researchgate.netresearchgate.net This structural rigidity, combined with numerous possibilities for substitution on the fused rings, allows for detailed exploration of structure-activity relationships. researchgate.netresearchgate.net The indene framework is a recognized "privileged" structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. researchgate.net

The versatility of the indene scaffold is evident in its presence in established pharmaceuticals such as the anti-inflammatory drug Sulindac and the antiviral agent Indinavir. researchgate.net The core structure's capacity to be modified allows chemists to fine-tune the electronic and steric properties of molecules, optimizing them for specific biological interactions. This adaptability has led to the investigation of indene carboxamide derivatives for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.netresearchgate.net

Historical Perspective on the Discovery and Initial Investigations of 1h Indene 3 Carboxamide Derivatives

While the precise timeline for the initial synthesis of the parent 1H-indene-3-carboxamide is not extensively documented in the provided results, the exploration of its derivatives appears to have gained momentum in the early 21st century. This interest was largely propelled by the pursuit of novel therapeutic agents. For instance, research into indene-based thioamides for pharmaceutical applications spurred the synthesis of related compounds.

Early synthetic strategies often involved the modification of the indene (B144670) core, such as the thionation of carbonyl precursors to create thioamide derivatives. These initial studies were frequently part of broader medicinal chemistry programs aimed at discovering new non-steroidal anti-inflammatory drugs and other bioactive molecules. researchgate.net The synthesis of various 1H-indene-3-carboxylate esters, which can be precursors to carboxamides, has also been a focus, with methods like the visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones being developed to create a diverse range of these compounds. rsc.org This highlights a long-standing interest in functionalizing the indene scaffold at the 3-position.

Overview of Current Research Landscape and Emerging Trends Pertaining to 1h Indene 3 Carboxamide

Direct Amide Formation Approaches for this compound Synthesis

Direct amide formation represents a straightforward approach to synthesizing 1H-indene-3-carboxamides. This typically involves the reaction of an indene derivative with a suitable amide precursor.

Reacting Indene Derivatives with Amide Precursors

A general method for creating amide derivatives involves the methyl esterification of carboxylic acid groups, followed by amidification. google.com In the context of indene derivatives, this would involve converting an indene carboxylic acid to its methyl ester and then reacting it with an appropriate amine to form the desired carboxamide. Another approach involves the reaction of 3-(3,4-dimethoxy-phenyl)-propionic acid, which is first converted to its acid chloride using oxalyl chloride. tandfonline.com This intermediate then undergoes a ring-closure reaction in the presence of a Lewis acid like aluminum chloride to form 5,6-dimethoxy-1-indanone, a precursor that can be further modified to yield indene-2-carboxamides. tandfonline.com

Carbamoylation Reactions for the Introduction of the Carboxamide Moiety

Carbamoylation offers another route to introduce the carboxamide functional group onto an indene scaffold. This can be achieved through various methods, including the use of carbamoyl (B1232498) chlorides or by generating isocyanates as intermediates.

A palladium/norbornene-catalyzed reaction allows for the carbamoylation and double-annulation of heteroaryl iodides, leading to polycyclic nitrogen-containing compounds. researchgate.net Additionally, a palladium-catalyzed intermolecular dehydrogenative annulation of aryl iodides and aryl carbamic chlorides provides an efficient synthesis of phenanthridinone derivatives. researchgate.net While not specific to this compound, these methods highlight the potential of carbamoylation reactions in constructing complex molecules containing a carboxamide group.

Multi-step Synthetic Routes to this compound Scaffolds

Multi-step syntheses provide the flexibility to construct complex and highly functionalized this compound derivatives. These routes often involve the initial formation of an indene carboxylic acid or a related precursor, which is then converted to the final carboxamide.

Strategies Involving Indene Carboxylic Acid Precursors

A common strategy for synthesizing this compound and its derivatives is through the use of 1H-indene-3-carboxylic acid as a key intermediate. This carboxylic acid can be activated and then reacted with an amine to form the amide bond.

For instance, 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic acid can be reacted with a substituted phenylhydrazine (B124118) hydrochloride in the presence of coupling agents like N-(3-(dimethylamino)propyl)-n′-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt) to yield the corresponding carboxamide derivative. acs.org This specific synthesis is part of a broader effort to create novel indene amino acid derivatives. acs.org The precursor carboxylic acid itself is synthesized from ethyl 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylate via hydrolysis with lithium hydroxide (B78521). acs.org

The synthesis of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives begins with 3-(3,4-dimethoxyphenyl)propionic acid. tandfonline.com This starting material is converted to the corresponding acid chloride, which then undergoes an intramolecular Friedel-Crafts acylation to form 5,6-dimethoxy-1-indanone. tandfonline.com This indanone is a versatile intermediate for further elaboration into the target carboxamides. tandfonline.com

| Starting Material | Reagents | Intermediate | Final Product |

| 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic acid | EDCI, HOBt, DIPEA, substituted phenylhydrazine hydrochloride | - | Substituted indene amino acid carboxamide |

| Ethyl 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylate | LiOH·H₂O | 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic acid | - |

| 3-(3,4-dimethoxyphenyl)propionic acid | Oxalyl chloride, AlCl₃ | 5,6-dimethoxy-1-indanone | 5,6-dimethoxy-1H-indene-2-carboxamide derivatives |

Hydrogenation Reactions in the Synthesis of Substituted Indenes

Hydrogenation is a key reaction in the synthesis of substituted indenes, often used to reduce a double bond within the five-membered ring to create a more saturated indane scaffold. This can be a crucial step in the synthesis of certain indene-based compounds.

For example, iron dinitrogen complexes have been explored as catalysts for the hydrogenation of unfunctionalized alkenes, including 2,3-dimethyl-1H-indene. nih.gov While some iron complexes showed limited activity, more electron-rich catalysts were found to be effective. nih.gov Specifically, the catalytic deuteration of 2,3-dimethyl-1H-indene using an iron dinitrogen complex resulted in a mixture of cis and trans diastereomers of the corresponding indane. nih.gov

In another approach, chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles using Hantzsch ester as the hydrogen source yields optically active difluoro-substituted indoline (B122111) derivatives. beilstein-journals.org This highlights the utility of transfer hydrogenation in creating chiral centers within the indane framework. Iridium complexes have also been employed in the transfer hydrogenation of imines, demonstrating the broad applicability of this reaction type in the synthesis of complex molecules. rsc.org

| Catalyst | Substrate | Product | Key Feature |

| Iron dinitrogen complexes | 2,3-dimethyl-1H-indene | cis/trans-2,3-dimethylindane | Hydrogenation of unfunctionalized alkenes |

| Chiral phosphoric acid | 3,3-difluoro-3H-indoles | Chiral difluoro-substituted indolines | Asymmetric transfer hydrogenation |

| Iridium(III) complex | Imines | Amines | Transfer hydrogenation |

Visible-Light Promoted Wolff Rearrangement for Indene Carboxylate Synthesis as Precursors

A modern and efficient method for generating indene carboxylates, which are direct precursors to carboxamides, involves a visible-light-promoted Wolff rearrangement. rsc.orgrsc.org This reaction typically starts with a 1-diazonaphthalen-2(1H)-one, which upon irradiation with visible light, extrudes nitrogen gas to form a carbene intermediate. rsc.org This carbene then undergoes a Wolff rearrangement to produce a highly reactive ketene (B1206846). rsc.orgresearchgate.net The ketene can be trapped in situ by various nucleophiles, such as alcohols, to yield a diverse range of 1H-indene-3-carboxylates. rsc.orgrsc.org

This method is advantageous due to its mild reaction conditions, high functional group tolerance, and the ability to generate a versatile scaffold for the synthesis of bioactive molecules. rsc.orgrsc.org The resulting 1H-indene-3-carboxylates can then be readily converted to 1H-indene-3-carboxamides through standard amidation procedures. For example, N-phenyl-1H-indene-3-carboxamide has been synthesized with an 83% yield using this general approach, followed by reaction with aniline (B41778). rsc.org

The scope of this reaction is broad, allowing for the synthesis of various substituted indene carboxylates by using different substituted 1-diazonaphthalen-2(1H)-ones and a variety of alcohols as trapping agents. rsc.org The resulting esters can be further functionalized. For instance, palladium-catalyzed asymmetric cyclization reactions can be performed by trapping the in situ generated ketenes with π-allyl-Pd 1,4-dipoles to produce chiral spiro-indenes. oaes.cc

| Reactant | Catalyst/Promoter | Intermediate | Product |

| 1-Diazonaphthalen-2(1H)-one | Visible light | Carbene, Ketene | 1H-Indene-3-carboxylate |

| 1-Diazonaphthalen-2(1H)-one and aniline | Visible light | Carbene, Ketene | N-phenyl-1H-indene-3-carboxamide |

| 1-Diazonaphthalen-2(1H)-one and π-allyl-Pd 1,4-dipoles | Visible light, Palladium catalyst | Ketene | Chiral spiro-indenes |

Perkin Reactions and Knoevenagel Condensations in Indene Derivative Synthesis

The Perkin reaction and Knoevenagel condensation are powerful C-C bond-forming reactions that have been applied to the synthesis of indene derivatives. These methods typically involve the reaction of a carbonyl compound with an active methylene (B1212753) group or an acid anhydride (B1165640) to construct the unsaturated system characteristic of the indene ring.

The Perkin reaction , developed by William Henry Perkin, traditionally involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid. wikipedia.org This reaction produces α,β-unsaturated aromatic acids. wikipedia.org In the context of indene synthesis, variations of this reaction can be employed. For instance, the Perkin reaction of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile with tert-butyl acetoacetate, using acetic anhydride and triethylamine, has been utilized to prepare 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, an intermediate for other indene derivatives. researchgate.net

The Knoevenagel condensation is a modification of the aldol condensation where a nucleophilic addition of an active hydrogen compound to a carbonyl group is followed by dehydration. wikipedia.org This reaction is catalyzed by a weak base, such as an amine. wikipedia.org The active methylene group is typically flanked by two electron-withdrawing groups, such as in malonic acid or its esters. wikipedia.org

This condensation is particularly relevant for the functionalization of indane-1,3-dione, a common precursor to indene derivatives. nih.gov The methylene group at the C2 position of indane-1,3-dione is highly acidic and readily participates in Knoevenagel condensations with aldehydes or ketones. nih.govmdpi.com For example, the reaction of indane-1,3-dione with various aldehydes in the presence of a catalyst like piperidine (B6355638) leads to 2-substituted-1H-indene-1,3(2H)-dione derivatives. nih.gov These reactions can be highly efficient, with yields often exceeding 70%. nih.gov

Furthermore, the Knoevenagel condensation serves as a key step in multi-component reactions for building complex heterocyclic systems fused to the indene core. mdpi.com For example, a pseudo-five-component reaction can be initiated by the Knoevenagel condensation of 1H-indene-1,2,3-trione with 1H-indene-1,3(2H)-dione to ultimately form spiro[diindenopyridine-indenoquinoxaline] diones. mdpi.com

Table 1: Examples of Knoevenagel Condensation Reactions with Indane-1,3-dione This table is interactive. You can sort and filter the data.

| Aldehyde/Ketone | Active Methylene Compound | Base/Catalyst | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Indane-1,3-dione | Piperidine | 2-Benzylidene-1H-indene-1,3(2H)-dione | nih.gov |

| Malononitrile | Indane-1,3-dione | Piperidine/Sodium Acetate | 2-(Dicyanomethylene)-1H-indene-1,3(2H)-dione | nih.govencyclopedia.pub |

| Ninhydrin | 3-Methyl-2-thioxothiazolidin-4-one | DABCO / [Py-2OH]OAc | 2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-ylidene)-1H-indene-1,3(2H)-dione | mdpi.com |

| Ninhydrin | Hydantoin | DABCO / [Py-2OH]OAc | 5-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)imidazolidine-2,4-dione | mdpi.com |

Synthetic Methods for Isomeric Indene Carboxamides (e.g., 1H-Indene-2-carboxamides)

While the focus is on the 3-carboxamide isomer, understanding the synthesis of other isomers, such as 1H-indene-2-carboxamides, provides a broader context for the chemistry of this compound class. These isomers are often prepared from the corresponding carboxylic acid, which can be synthesized from suitable indene precursors.

A common route to 1H-indene-2-carboxamides involves the amidation of a 1H-indene-2-carboxylic acid or its activated derivative (e.g., an acid chloride). A series of 5,6-dimethoxy-1H-indene-2-carboxamides were synthesized for evaluation as potential multi-targeted agents for Alzheimer's disease. nih.govtandfonline.comtandfonline.com The synthesis started from 5,6-dimethoxy-1-indanone, which was converted to the corresponding 1H-indene-2-carboxylic acid. This acid was then coupled with various substituted anilines using a coupling agent to form the final amide products. nih.govtandfonline.com The yields for these coupling reactions are generally good. tandfonline.com For example, the reaction of 5,6-dimethoxy-1H-indene-2-carboxylic acid with aniline yielded the corresponding phenylamide in 73% yield. tandfonline.com

Another example includes the synthesis of 6-chloro-N-hydroxy-1H-indene-2-carboxamide, which was investigated as a potential protease inhibitor. uhmreactiondynamics.org The synthesis of such N-hydroxy amides (hydroxamic acids) typically involves reacting the corresponding ester or acid chloride with hydroxylamine.

Table 2: Synthesis of Selected 5,6-Dimethoxy-1H-indene-2-carboxamide Derivatives This table is interactive. You can sort and filter the data.

| Amine | Product | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Aniline | 5,6-Dimethoxy-1H-indene-2-carboxylic acid phenylamide | 73 | 194-196 | tandfonline.com |

| p-Toluidine | 5,6-Dimethoxy-1H-indene-2-carboxylic acid p-tolylamide | 67 | 204-207 | tandfonline.com |

| 4-Chloroaniline | 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-chloro-phenyl)-amide | 71 | 222-224 | tandfonline.com |

Methodological Innovations in this compound Synthesis

Recent advancements in synthetic methodology have provided novel and efficient routes to 1H-indene-3-carboxamides, moving beyond traditional multi-step sequences. A significant innovation is the use of a visible-light-promoted Wolff rearrangement. rsc.org

This method involves the rearrangement of a 1-diazonaphthalen-2(1H)-one, which, upon exposure to visible light (e.g., blue LEDs), loses nitrogen gas to form a highly reactive ketene intermediate. rsc.org This ketene can then be trapped in situ by a nucleophile. When an amine is used as the nucleophile, a this compound is formed directly. This reaction represents an elegant and atom-economical approach to the indene-3-carboxamide scaffold. rsc.orgnnl.gov.np

The reaction proceeds under mild, catalyst-free conditions and demonstrates high functional group tolerance. rsc.org A study reported a three-component coupling reaction where 1-diazonaphthalen-2(1H)-ones react with various primary amines (both aliphatic and aromatic) to produce a diverse range of N-substituted 1H-indene-3-carboxamides in moderate to excellent yields (45–94%). nnl.gov.np For instance, the reaction of 1-diazonaphthalen-2(1H)-one with aniline under blue LED irradiation afforded N-phenyl-1H-indene-3-carboxamide in 83% yield. rsc.org

This photochemical method offers a significant advantage over classical approaches, which might require the synthesis and purification of the 1H-indene-3-carboxylic acid followed by a separate amide coupling step. The direct formation of the amide from readily available starting materials in a single step highlights the efficiency of this modern synthetic strategy. rsc.orgnnl.gov.np

Table 3: Examples of this compound/Carboxylate Synthesis via Wolff Rearrangement This table is interactive. You can sort and filter the data.

| Diazo Compound | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Diazonaphthalen-2(1H)-one | Aniline | N-Phenyl-1H-indene-3-carboxamide | 83 | rsc.org |

| 1-Diazonaphthalen-2(1H)-one | Methanol | Methyl 1H-indene-3-carboxylate | - | rsc.org |

| 1-Diazonaphthalen-2(1H)-one | Phenol | Phenyl 1H-indene-3-carboxylate | 55 | rsc.org |

| 6-Bromo-1-diazonaphthalen-2(1H)-one | Ethanol | Ethyl 6-bromo-1H-indene-3-carboxylate | 79 | rsc.org |

| 6-Methoxy-1-diazonaphthalen-2(1H)-one | Ethanol | Ethyl 6-methoxy-1H-indene-3-carboxylate | 75 | rsc.org |

Electrophilic Substitution Reactions on the Indene Ring System

The indene ring system, a fusion of a benzene (B151609) and a cyclopentadiene (B3395910) ring, presents multiple sites for electrophilic attack. The outcome of such reactions on this compound is governed by the directing effects of the carboxamide group and the inherent reactivity of the indene nucleus.

The carboxamide group (-CONH₂) is generally considered a deactivating and meta-directing group in electrophilic aromatic substitution on a simple benzene ring. wikipedia.orggauthmath.comyoutube.comaakash.ac.in This is due to the electron-withdrawing nature of the carbonyl group, which deactivates the aromatic ring towards electrophiles and directs incoming substituents to the meta position. organicchemistrytutor.com However, in the case of the indene system, the situation is more complex. The five-membered ring of indene is electron-rich and reactive. The most reactive position on the analogous indole (B1671886) ring for electrophilic aromatic substitution is C3, which is significantly more reactive than benzene. While the carboxamide at the 3-position of this compound would sterically hinder attack at this position, electrophilic substitution could potentially occur at other positions on the indene ring.

Table 1: Directing Effects of the Carboxamide Group in Electrophilic Aromatic Substitution

| Substituent Group | Nature | Directing Effect | Influence on Reactivity |

| -CONH₂ (Carboxamide) | Electron-withdrawing, Deactivating | Meta-directing on a simple benzene ring | Decreases the rate of electrophilic aromatic substitution |

In the context of this compound, a mixture of products could be expected from electrophilic substitution reactions, with substitution potentially occurring at the C1, C5, or C7 positions, depending on the specific electrophile and reaction conditions.

Oxidation Reactions Involving Amino Groups in this compound Derivatives

While direct oxidation of the primary amino group of this compound is not extensively documented, studies on related N-aryl and N-alkyl amides provide insights into potential oxidative transformations of its derivatives. The amino group in N-substituted this compound derivatives can be a site for various oxidation reactions.

Research has shown that N-aryl tertiary amines can be oxidized to the corresponding amides using ruthenium(III) photocatalysis under an oxygen atmosphere. rsc.org This suggests that if the nitrogen of the carboxamide in a derivative of this compound is part of a tertiary amine-like structure, it could be susceptible to similar oxidative transformations. Furthermore, anodic oxidation has been employed for N-aryl amides. researchgate.net

A significant reaction to consider is the oxidative cleavage of the C(aryl)-N bond. A highly selective, IBX-promoted reaction has been developed for the oxidative cleavage of the inert C(aryl)–N bond on secondary amides, leaving the C(carbonyl)–N bond intact. acs.org This metal-free reaction proceeds under mild conditions and provides access to primary amides. acs.org This suggests that an N-aryl derivative of this compound could potentially undergo cleavage of the N-aryl bond under specific oxidative conditions.

Copper-catalyzed direct oxidation of (aryl)methylamines to primary arylamides by air, followed by N-arylation, has also been reported, highlighting the potential for C-N bond formation and modification under oxidative conditions. sciengine.com

Table 2: Potential Oxidation Reactions of N-Substituted this compound Derivatives

| Reaction Type | Reagents/Conditions | Potential Product | Reference |

| α-Oxygenation of N-aryl tertiary amine moiety | Ru(III) photocatalysis, O₂ | N-aryl dihydroisoquinolinone-like structures | rsc.org |

| Anodic Oxidation | Electrochemical methods | Various oxidized products | researchgate.net |

| Oxidative C(aryl)-N bond cleavage | IBX, HFIP/H₂O | This compound | acs.org |

| Copper-catalyzed oxidation and N-arylation | Cu(OTf)₂, air, diaryliodonium salts | N-arylated 1H-indene-3-carboxamides | sciengine.com |

Reduction Reactions of the Carboxamide Group

The carboxamide functional group in this compound can be reduced to an amine, providing a pathway to synthesize 3-(aminomethyl)-1H-indene. The most common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). harvard.edumasterorganicchemistry.comlibretexts.org LiAlH₄ is a strong, non-selective reducing agent that readily reduces a wide range of functional groups, including amides. harvard.edu

Diborane (B8814927) (B₂H₆) is another reagent capable of reducing amides to amines. libretexts.orgwikipedia.orgorganic-chemistry.org It is often used in the form of a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (DMS). organic-chemistry.org The reduction of amino acid amides to their corresponding amines has been successfully achieved using either diborane or LiAlH₄. epo.org

While direct reduction of this compound is not explicitly detailed in the searched literature, the reduction of the closely related ethyl 1H-indene-3-carboxylate with LiAlH₄ to yield 1H-indene-3-methanol has been reported. vulcanchem.com This demonstrates the accessibility of the 3-position of the indene ring to hydride reagents and supports the feasibility of reducing the carboxamide group at the same position.

Table 3: Common Reducing Agents for the Carboxamide Group

| Reducing Agent | Formula | Product from Amide | Notes |

| Lithium Aluminum Hydride | LiAlH₄ | Amine | Powerful, non-selective reducing agent. harvard.edumasterorganicchemistry.com |

| Diborane | B₂H₆ | Amine | Can be used as a complex with THF or DMS. libretexts.orgorganic-chemistry.org |

The reduction of this compound would likely proceed via initial complexation of the aluminum or boron hydride to the carbonyl oxygen, followed by hydride transfer to the carbonyl carbon. Subsequent steps involving the elimination of a metal-oxo species and further reduction would lead to the final amine product.

Derivatization Strategies for Structural Modification of the this compound Core

The this compound scaffold offers multiple avenues for structural modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the carboxamide nitrogen, the indene ring system, or both.

N-Substitution of the Carboxamide:

A common derivatization strategy involves the alkylation or arylation of the amide nitrogen. The synthesis of N-substituted indole-2-carboxamides has been extensively studied and provides analogous methods for the derivatization of this compound. libretexts.org For instance, N-alkylation of aromatic carboxamides can be achieved under phase transfer catalysis conditions without a solvent. researchgate.net Cesium hydroxide has also been shown to promote the chemoselective N-alkylation of primary amines to secondary amines, a methodology that could potentially be adapted for the N-alkylation of this compound. acs.org

Substitution on the Indene Ring:

The indene ring itself can be functionalized to introduce various substituents. Visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones provides a versatile route to a variety of 1H-indene-3-carboxylates, which can then be converted to the corresponding carboxamides. rsc.org This method allows for the introduction of substituents on the benzene portion of the indene ring.

Furthermore, direct C-H functionalization of the indene ring is another powerful tool for derivatization. For example, iridium-catalyzed C-H prenylation of aromatic and α,β-unsaturated carboxamides has been reported, which could potentially be applied to the 2-position of the this compound ring. acs.orgnih.gov

Table 4: Derivatization Strategies for this compound

| Modification Site | Reaction Type | Reagents/Conditions | Potential Products |

| Amide Nitrogen | N-Alkylation | Alkyl halide, phase transfer catalyst researchgate.net or CsOH acs.org | N-Alkyl-1H-indene-3-carboxamides |

| Amide Nitrogen | N-Arylation | Aryl halide, copper or palladium catalyst | N-Aryl-1H-indene-3-carboxamides |

| Indene Ring (Benzene part) | Synthesis from substituted precursors | Visible-light-promoted Wolff rearrangement of substituted 1-diazonaphthalen-2(1H)-ones | Substituted 1H-indene-3-carboxamides |

| Indene Ring (C2-position) | C-H Functionalization | Iridium catalyst, allene | 2-Prenyl-1H-indene-3-carboxamide |

Isomerization and Tautomerism Studies of Indene Carboxylic Acid Systems Relevant to Carboxamides

The structural dynamics of the indene system, particularly concerning the position of the double bond in the five-membered ring, are relevant to the chemistry of this compound.

Isomerization:

Studies on indene carboxylic acids have shown that 1H-indene-1-carboxylic acid isomerizes to the more stable 1H-indene-3-carboxylic acid. acs.orgacs.org The kinetics and mechanism of this isomerization in aqueous solution have been investigated, revealing that the reaction proceeds through an enolization-reketonization sequence. acs.org This suggests that a hypothetical 1H-indene-1-carboxamide would likely be unstable and readily isomerize to the thermodynamically favored this compound, where the double bond is in conjugation with the carboxamide group. This isomerization is a key factor in the synthetic accessibility and stability of 3-substituted indenes.

Tautomerism:

Tautomerism, the interconversion of structural isomers, is another important consideration for this compound. The carboxamide group itself can exhibit amide-imidol tautomerism, although the amide form is generally predominant.

More relevant to the indene system is the potential for keto-enol type tautomerism involving the five-membered ring. While this compound itself is in its more stable aromatic form, related systems demonstrate the possibility of tautomeric equilibria. For example, studies on 2-carbamido-1,3-indandione have shown the existence of tautomeric forms. nih.gov The isomerization of 1H-indene-1-carboxylic acid to the 3-isomer proceeds through an enol intermediate, highlighting the accessibility of tautomeric forms in this system. acs.org

The potential for such equilibria, even if minor, can influence the reactivity of the molecule, providing alternative reaction pathways.

Structure Activity Relationship Sar Investigations of 1h Indene 3 Carboxamide Analogs

Role of the Carboxamide Group in Molecular Recognition and Binding Interactions

The carboxamide moiety is a cornerstone of the molecular architecture of these analogs, playing a pivotal role in establishing binding interactions with target enzymes. This group can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), facilitating strong and specific connections within a protein's binding pocket. acs.org In studies of indolin-2-one-5-carboxamides as p21-activated kinase 4 (PAK4) inhibitors, the carboxamide group was integral to their potent activity. ucla.edunih.gov Similarly, in discoidin domain receptor 1 (DDR1) inhibitors based on a 2-amino-2,3-dihydro-1H-indene-5-carboxamide scaffold, the carboxamide linkage is crucial for anchoring the molecule to the receptor. acs.org Computational studies have highlighted that this group can engage in key hydrogen bond interactions, for example with the side chain of specific amino acid residues like threonine, thereby enhancing inhibitory activity. acs.org The strategic placement of the carboxamide group within the indene (B144670) scaffold is therefore a key design element for achieving high-affinity ligands.

Influence of Substituents on the Indene Ring on Target Affinity and Selectivity

Modifications to the indene ring itself have a profound impact on the affinity and selectivity of these compounds. The electronic properties and position of substituents can fine-tune the molecule's interaction with its biological target.

Research has shown that electron-withdrawing groups, particularly halogens, on the indene ring consistently improve the activity profiles of these derivatives when tested as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org For example, the introduction of a chlorine atom at the 4-position of an indene amino acid derivative led to a compound with desired activity against multiple fungal strains. acs.org Conversely, an exception was noted for a methyl group (4-Me), which is electron-donating. acs.org The position of the substituent is also critical; for instance, a 7-chloro substituent on an indene ring was found to be more reactive in certain chemical reactions compared to a 5-chloro isomer, which suffered from steric hindrance.

In other studies, adding two methoxy (B1213986) groups at the 5- and 6-positions of the indene ring was a common strategy in the development of multi-targeted agents for Alzheimer's disease. tandfonline.comtandfonline.com These 5,6-dimethoxy-1H-indene-2-carboxamides showed potent inhibition of butyrylcholinesterase (BuChE). tandfonline.comtandfonline.com Furthermore, fusing a benzene (B151609) ring to the 6,7-position of a related indole (B1671886) scaffold was found to be permissible without disrupting key binding interactions. nih.gov This indicates that the indene core can tolerate significant structural modifications at these positions, offering a pathway to modulate properties like hydrophobicity and cell permeability. nih.gov

Structure-Activity Relationships of Indene Carboxamide Derivatives as Enzyme Inhibitors

Indene carboxamide derivatives have been successfully developed as inhibitors for a wide range of enzymes, demonstrating the versatility of this chemical scaffold.

As inhibitors of succinate dehydrogenase (SDH) , a series of novel indene amino acid derivatives showed significant promise. acs.org These compounds were designed to optimize interactions within the hydrophobic pocket of the enzyme. acs.org

In the realm of kinase inhibition , indolin-2-one-5-carboxamides were identified as potent inhibitors of p21-activated kinase 4 (PAK4) , with many derivatives displaying nanomolar biochemical activity. ucla.edunih.gov A separate study focused on discoidin domain receptor 1 (DDR1) , a receptor tyrosine kinase. A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives were designed as highly selective DDR1 inhibitors. acs.org

For neurodegenerative diseases, 5,6-dimethoxy-1H-indene-2-carboxamides were investigated as multi-targeted agents for Alzheimer's disease, showing potent inhibition of cholinesterases , particularly butyrylcholinesterase (BuChE). researchgate.nettandfonline.comtandfonline.com

Other enzymatic targets include carbonic anhydrases (CAs) , where a compound featuring a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole (B372694) ring showed beneficial inhibitory activity against the hCA IX isoform. mdpi.com Additionally, analogs of the anti-inflammatory drug indomethacin, which features a related indole scaffold, have been developed as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3) . nih.gov

The potency of these enzyme inhibitors is highly sensitive to the nature and position of substituents on both the indene core and the carboxamide's N-phenyl ring.

For SDH inhibitors , SAR analysis revealed that electron-withdrawing groups on the indene ring, such as halogens (F, Cl, Br), generally led to higher inhibitory potency. acs.org The compound i18, with a 4-chloro substituent, demonstrated a 7.4-fold improvement in potency against porcine heart SDH compared to the parent structure. acs.org

| Compound | Substituent (R) on Indene Ring | Porcine Heart SDH IC50 (μM) |

|---|---|---|

| Parent Structure | - | 3.7257 |

| i18 | 4-Cl | 0.5026 |

For DDR1 kinase inhibitors , the stereochemistry and substitution at the amino group linked to the indene core were critical. The (R)-enantiomer (7c) was a potent DDR1 inhibitor with an IC50 of 5.6 nM, whereas the (S)-enantiomer (7d) was less active (IC50 = 42.5 nM). acs.org Introducing a methyl group at the R3 position (7e) resulted in a significant, approximately 129-fold loss in potency, likely due to steric hindrance that interferes with hydrogen bond formation. acs.org However, N-methylation of the amino group linking the pyrimidine (B1678525) and indene rings (compound 7f) was well-tolerated, yielding a potent inhibitor with an IC50 of 14.9 nM. acs.org

| Compound | Configuration/Substitution | DDR1 IC50 (nM) |

|---|---|---|

| 7c | (R)-NH | 5.6 |

| 7d | (S)-NH | 42.5 |

| 7e | (R)-NH with R3-methyl | >1000 |

| 7f | (R)-N(CH3) | 14.9 |

In the case of cholinesterase inhibitors , a series of 5,6-dimethoxy-1H-indene-2-carboxamides were evaluated. Compounds 20 and 21, bearing N-(4-fluorophenyl) and N-(4-chlorophenyl) groups respectively, were the most potent BuChE inhibitors, with IC50 values of 1.08 μM and 1.09 μM. tandfonline.comtandfonline.com These compounds also showed remarkable inhibition of Aβ1–42 aggregation, highlighting their potential as multi-target agents. tandfonline.comtandfonline.com

| Compound | Substituent on Carboxamide Nitrogen | BuChE IC50 (μM) |

|---|---|---|

| 16 | N-(4-ethylphenyl) | >10 |

| 20 | N-(4-fluorophenyl) | 1.08 |

| 21 | N-(4-chlorophenyl) | 1.09 |

| 22 | N-(4-bromophenyl) | 1.15 |

Comparative SAR Studies with Related Indene Scaffolds

Comparing the SAR of 1H-indene-3-carboxamide analogs with related scaffolds provides valuable context for drug design.

For DDR1 inhibitors, the 2-amino-2,3-dihydro-1H-indene-5-carboxamide scaffold was developed as a follow-up to tetrahydroisoquinoline-7-carboxamide derivatives. acs.org A key achievement of the indene-based series was the significant reduction in off-target activity against tropomyosin receptor kinases (Trks). Compound 7c, for example, almost completely lost its inhibitory potency against Trks (IC50 > 1000 nM), a significant improvement in selectivity compared to the parent tetrahydroisoquinoline compound 6 (TrkA IC50 = 68.4 nM). acs.org This demonstrates how scaffold hopping from tetrahydroisoquinoline to a dihydroindene core can drastically improve the selectivity profile.

In a study of ligands for α-synuclein fibrils, a comparative analysis of 1-indanone (B140024) and 1,3-indandione (B147059) scaffolds was performed. nih.gov This work showed that 1-indanone derivatives possessed desirable properties for high-affinity and selective binding to α-synuclein aggregates compared to other pathological protein aggregates like amyloid-β and tau. nih.gov

These comparative studies highlight the unique advantages of the indene scaffold and demonstrate how it can be fine-tuned or compared against other core structures to achieve desired potency and selectivity for a given biological target.

Mechanistic Studies of Biological Interactions Involving 1h Indene 3 Carboxamide Derivatives

Enzyme Inhibition Mechanisms by Indene (B144670) Carboxamide Derivatives

Indene carboxamide derivatives have been identified as potent inhibitors of various enzymes, playing crucial roles in different pathological conditions. Their mechanisms of inhibition are diverse and dependent on the specific derivative and the target enzyme.

A notable mechanism of action for certain 1H-indene-3-carboxamide derivatives is noncompetitive inhibition. In this mode of inhibition, the inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site (the active site). This binding event alters the enzyme's conformation, leading to a decrease in its catalytic efficiency without preventing the substrate from binding.

One study investigating 5,6-dimethoxy-1H-indene-2-carboxamide derivatives as potential agents for Alzheimer's disease found that the most potent inhibitor of butyrylcholinesterase (BuChE) acted as a noncompetitive inhibitor. tandfonline.comtandfonline.com Kinetic analysis revealed that increasing concentrations of the inhibitor led to a decrease in the maximum velocity (Vmax) of the enzyme, while the Michaelis constant (Km) remained unchanged, a characteristic feature of noncompetitive inhibition. tandfonline.com Molecular docking studies suggested that this inhibitor binds to the peripheral anionic site (PAS) of BuChE, a site separate from the catalytic active site. tandfonline.comtandfonline.com This interaction is thought to induce the conformational change responsible for the observed inhibition.

Another study on indanone-carbamate derivatives, which share structural similarities with indene carboxamides, also reported a partial non-competitive mixed-type inhibition mechanism for both acetylcholinesterase (AChE) and BChE. researchgate.net

Receptor Binding Mechanisms and Ligand-Receptor Interactions

The interaction of this compound derivatives with specific receptors is a key aspect of their biological activity. These interactions are often highly specific and can trigger or block cellular signaling pathways.

A significant area of research has focused on the development of this compound derivatives as selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various diseases, including cancer. nih.govacs.orgnottingham.ac.ukfigshare.comnottingham.ac.uk

A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as highly selective DDR1 inhibitors. nih.govacs.orgnottingham.ac.uk One of the most promising compounds from this series, compound 7f , demonstrated potent and selective inhibition of DDR1. nih.govacs.orgnottingham.ac.ukfigshare.com It binds to DDR1 with a high affinity, as indicated by a dissociation constant (Kd) of 5.9 nM, and effectively suppresses its kinase activity with an IC50 value of 14.9 nM. nih.govacs.orgnottingham.ac.ukfigshare.com

The selectivity of compound 7f is noteworthy. When tested against a panel of 403 other non-mutated kinases, it showed significantly less potency, highlighting its specificity for DDR1. nih.govacs.org This selectivity is crucial for minimizing off-target effects. The design of these inhibitors was guided by structure-based drug design methods, which predicted that the R-isomer of a related compound, 7c , would form a more favorable hydrogen bond with the gatekeeper residue Thr701 of DDR1 compared to the S-isomer, 7d . nih.govacs.org This was confirmed by kinase inhibition assays, where compound 7c (IC50 = 5.6 nM) was significantly more potent than compound 7d (IC50 = 42.5 nM). nih.govacs.org

Table 1: DDR1 Inhibition Data for Selected 2-amino-2,3-dihydro-1H-indene-5-carboxamide Derivatives

| Compound | DDR1 Kd (nM) | DDR1 IC50 (nM) |

| 7f | 5.9 | 14.9 |

| 7c | - | 5.6 |

| 7d | - | 42.5 |

Modulation of Biological Pathways by Indene Carboxamide Compounds

The binding of this compound derivatives to their molecular targets can lead to the modulation of entire biological pathways, resulting in significant physiological effects.

For instance, the selective inhibition of DDR1 by compounds like 7f has been shown to potently inhibit collagen-induced DDR1 signaling. nih.govacs.orgnottingham.ac.uk This is significant because collagen is the natural ligand for DDR1, and its binding activates the receptor, triggering downstream signaling cascades. By blocking this activation, these indene carboxamide derivatives can interfere with processes such as the epithelial-mesenchymal transition (EMT), a key process in cancer progression and metastasis. nih.govacs.orgnottingham.ac.uk

Furthermore, some indene derivatives have been shown to affect the Ras/Raf/MAPK pathway, a critical signaling cascade involved in cell proliferation and survival. researchgate.net Metabolites of the non-steroidal anti-inflammatory drug Sulindac, which has an indene core structure, are known to inhibit this pathway. researchgate.net

Investigation of Anti-proliferative Mechanisms of Indene Derivatives

The ability of this compound derivatives to inhibit cell proliferation is a major focus of research, particularly in the context of cancer therapy.

The anti-proliferative effects of DDR1 inhibitors like compound 7f have been demonstrated in pancreatic cancer cells. nih.govacs.orgnottingham.ac.uk This compound was found to dose-dependently suppress the colony formation of these cancer cells, indicating its ability to halt their growth and division. nih.govacs.orgnottingham.ac.uk

Other studies have explored different mechanisms. For example, novel 1H-pyrazole-3-carboxamide derivatives have been investigated for their anti-proliferative effects, with a focus on their interaction with DNA. nih.gov One compound, pym-5 , was found to bind to the minor groove of DNA and induce cleavage of supercoiled plasmid DNA, suggesting that DNA damage may be a mechanism of its anti-cancer activity. nih.gov

Additionally, new indene derivatives derived from the structure of Sulindac have been synthesized and shown to possess anti-proliferative properties, with their effects linked to the p21ras protein. researchgate.net

Computational and Theoretical Chemistry Approaches for 1h Indene 3 Carboxamide Research

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1H-indene-3-carboxamide. These calculations, often employing ab initio and density functional theory (DFT) methods, are used to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization.

By solving the Schrödinger equation for the molecule, researchers can obtain optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles. This information is crucial as the geometry of a molecule dictates its physical and chemical properties, including its reactivity and how it interacts with biological targets. For instance, in a study of halobenzenes and xylenes, various levels of theory such as HF, B3LYP, MP2, and CCSD with a 6-311++G(d,p) basis set were used to generate a large dataset of optimized structures, providing a comprehensive understanding of their geometric features lookchem.com. While specific studies on this compound are not widely available, similar methodologies would be applied to determine its lowest energy conformation.

The process of geometry optimization seeks to find the minimum energy structure on the potential energy surface of the molecule. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a configuration is reached where the net force on each atom is negligible. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase and serves as the foundation for further computational analysis.

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are invaluable for predicting how it might interact with a biological target, such as a protein receptor or enzyme.

The process involves placing the ligand (this compound) into the binding site of the receptor and evaluating the binding affinity for different poses using a scoring function. This allows for the identification of the most likely binding mode and an estimation of the binding free energy. For example, in a study of 2,4-disubstituted quinoline (B57606) derivatives as potential anti-tubercular agents, molecular docking was used to evaluate their binding affinities against the Lipoate protein B (LipB) receptor of Mycobacterium tuberculosis researchgate.net. The results showed a correlation between the calculated binding affinities and the experimentally observed activity researchgate.net.

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is critical for understanding the mechanism of action and for designing new derivatives with improved potency and selectivity.

A hypothetical docking study of this compound against a target protein might reveal the following interactions:

| Interaction Type | Interacting Residue(s) in Target Protein |

| Hydrogen Bond | Asp129, Ser245 |

| Hydrophobic Interaction | Leu89, Val111, Ile152 |

| Pi-Pi Stacking | Phe250 |

This table is a hypothetical representation of potential interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activity.

These models are powerful predictive tools in drug discovery, enabling the estimation of the activity of newly designed compounds without the need for their synthesis and testing. The descriptors used in QSAR studies can be of various types, including electronic, steric, hydrophobic, and topological properties.

For a series of this compound derivatives, a QSAR study would involve:

Data Set Preparation: Compiling a set of molecules with known biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A study on 3-amidinobenzyl-1H-indole-2-carboxamides as factor Xa inhibitors successfully employed 3D-QSAR methods (CoMFA and CoMSIA) to develop highly predictive models that provided insights into the key protein-ligand interactions responsible for biological affinity .

Density Functional Theory (DFT) Applications in Studying Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. Within the context of this compound research, DFT is a versatile tool for studying its electronic properties and chemical reactivity.

DFT calculations can provide valuable information about:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules.

Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as electronegativity, chemical hardness, and softness, which provide quantitative measures of a molecule's reactivity.

In a study of dihydrothiouracil-indenopyridopyrimidines, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to calculate reactivity descriptors to understand the reactivity changes of these molecules in different phases.

| Electronic Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

This table presents hypothetical DFT-calculated electronic properties for this compound.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of a system, offering insights into conformational changes, molecular flexibility, and the stability of ligand-protein complexes.

For this compound, MD simulations can be used to:

Explore the Conformational Landscape: By simulating the molecule's movement over a period of time, researchers can identify the different low-energy conformations that the molecule can adopt. This is important because the biological activity of a molecule can be dependent on its conformation.

Assess the Stability of Docking Poses: After a docking simulation, an MD simulation can be run on the ligand-receptor complex to assess the stability of the predicted binding mode. If the ligand remains stably bound in the active site throughout the simulation, it provides greater confidence in the docking result.

Calculate Binding Free Energies: MD simulations, in combination with methods like MM-PBSA and MM-GBSA, can be used to calculate the binding free energy of a ligand to its receptor, providing a more accurate estimate of binding affinity than docking scores alone.

MD simulations have been used to investigate the conformational dynamics of proteins and how they are affected by ligand binding. For instance, simulations can reveal how the binding of a small molecule can induce conformational changes in a protein, which may be essential for its function.

Advanced Research Applications and Future Directions for 1h Indene 3 Carboxamide

Potential Applications as Research Tools in Biochemical Studies

Derivatives of 1H-indene-3-carboxamide are emerging as significant research tools for investigating complex biological processes. Their ability to be tailored to interact with specific biological targets makes them useful as probes to elucidate the functions of enzymes and receptors.

One of the key applications of these compounds is in the development of selective enzyme inhibitors. For instance, derivatives of the related 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), an enzyme implicated in cancer progression. nih.gov The representative compound from this class, 30l , demonstrated excellent inhibitory activity against PAK1 with an IC₅₀ of 9.8 nM and high selectivity against a panel of 29 other kinases. nih.gov Such selective inhibitors are invaluable in biochemical studies to dissect the specific roles of PAK1 in cellular signaling pathways without the confounding effects of off-target inhibition.

Similarly, novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a potential target in cancer therapy. pensoft.net The most potent of these compounds exhibited IC₅₀ values in the low micromolar range, providing researchers with chemical tools to probe the function of FGFR1 in cell proliferation and differentiation. pensoft.net

Furthermore, 5,6-dimethoxy-1H-indene-2-carboxamides have been synthesized and shown to inhibit cholinesterases, enzymes crucial in the nervous system. tandfonline.com The most potent of these compounds, 20 and 21 , were found to be effective butyrylcholinesterase (BuChE) inhibitors with IC₅₀ values of 1.08 and 1.09 μM, respectively. tandfonline.com These inhibitors can be used to study the distinct roles of different cholinesterases in neurodegenerative diseases like Alzheimer's.

The following table summarizes the inhibitory activities of some indene-based compounds, highlighting their potential as research tools.

| Compound Class | Target Enzyme | Key Compound(s) | Inhibitory Activity (IC₅₀) | Reference |

| 1H-Indazole-3-carboxamides | PAK1 | 30l | 9.8 nM | nih.gov |

| 2-Hydroxy-1H-indene-1,3(2H)-diones | FGFR1 | 9a, 9b, 9c, 7b | 3.1 - 5.7 µM | pensoft.net |

| 5,6-Dimethoxy-1H-indene-2-carboxamides | BuChE | 20, 21 | 1.08, 1.09 µM | tandfonline.com |

Intermediates in Complex Organic Synthesis

The this compound scaffold is a valuable intermediate in the multi-step synthesis of more complex organic molecules. Its structure allows for a variety of chemical transformations, making it a versatile starting point for the construction of diverse molecular architectures.

A notable example is the synthesis of indene-fullerene derivatives, which have applications in organic electronics. acs.org In these syntheses, substituted indenes serve as precursors that, through a Diels-Alder reaction, are attached to a fullerene core. acs.org The synthesis of these precursors often involves a multi-step process where the indene (B144670) skeleton is constructed and functionalized. acs.org

The development of a versatile 1H-indene-3-carboxylate scaffold has been achieved through a visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones. rsc.orgresearchgate.net This method allows for the production of a wide range of 1H-indene-3-carboxylates with good yields and high functional group tolerance, making them readily available as intermediates for the synthesis of bioactive molecules. rsc.org

Furthermore, 1H-indene-3-carboxylic acid itself is used in the preparation of esters of 1-Fluorindan-1-carboxylic Acid (FICA), which serves as a chiral derivatizing agent. chemdad.com This highlights the role of the indene core in facilitating the synthesis of specialized chemical reagents.

The synthesis of novel indene amino acid derivatives as succinate (B1194679) dehydrogenase inhibitors also showcases the utility of the indene scaffold as an intermediate. acs.org The synthesis begins with the construction of an ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate intermediate, which is then further elaborated to produce the final bioactive compounds. acs.org

The following table outlines some examples of complex molecules synthesized using indene-based intermediates.

| Intermediate | Synthetic Method | Final Product Class | Application | Reference |

| Substituted Indenes | Diels-Alder Reaction | Indene-Fullerene Adducts | Organic Electronics | acs.org |

| 1-Diazonaphthalen-2(1H)-ones | Wolff Rearrangement | 1H-Indene-3-carboxylates | Bioactive Molecules | rsc.orgresearchgate.net |

| 1H-Indene-3-carboxylic acid | Esterification | 1-Fluorindan-1-carboxylic Acid Esters | Chiral Derivatizing Agents | chemdad.com |

| Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate | Multi-step synthesis | Indene Amino Acid Derivatives | Fungicides | acs.org |

Building Blocks for Advanced Materials Science

The unique electronic and photophysical properties of the indene ring system make this compound and its derivatives attractive building blocks for the creation of advanced materials. These materials have potential applications in organic electronics, photovoltaics, and sensor technology.

Indene-fullerene derivatives, synthesized from indene precursors, are being explored as electron-transporting materials in flexible perovskite solar cells. acs.org The electronic properties of these materials can be tuned by modifying the functional groups on the indene moiety, which in turn affects the performance of the solar cells. acs.org

The indeno[2,1-c]fluorene scaffold, which contains an indene core, has been synthesized and shown to possess high electron affinity and broad absorption in the near-IR region. nih.gov These properties make it a promising candidate for use in organic electronic devices. nih.gov

Furthermore, the polymerization of indene has been studied to create polyindene, a polymer with potential applications in various material contexts. mdpi.com Research has shown that the polymerization can be initiated by radiation, and the presence of a sensitizer (B1316253) can enhance the polymerization rate and yield. mdpi.com While the direct polymerization of this compound is not extensively reported, the potential to incorporate this functionalized monomer into polymers opens up possibilities for creating new functional materials.

The photooxidation of indene-C60 adducts has also been investigated, revealing that the stability of these materials is a crucial factor for their application in organic photovoltaic devices. researchgate.net Understanding these degradation pathways is essential for designing more robust and long-lasting materials.

The table below provides examples of advanced materials derived from indene-based building blocks.

| Indene-Based Building Block | Material Type | Potential Application | Key Feature | Reference |

| Indene-Fullerene Adducts | Electron-Transporting Material | Perovskite Solar Cells | Tunable electronic properties | acs.org |

| Indeno[2,1-c]fluorene | Electron-Accepting Scaffold | Organic Electronics | High electron affinity, near-IR absorption | nih.gov |

| Indene | Monomer | Polyindene | Polymer with potential for functionalization | mdpi.com |

| Indene-C60 Adducts | Photovoltaic Material | Organic Photovoltaics | Photoactive, stability is a key consideration | researchgate.net |

Development of Novel Indene-Based Chemical Scaffolds

The this compound core serves as an excellent template for the development of novel chemical scaffolds with diverse biological activities. By modifying the core structure and introducing various substituents, chemists can create libraries of new compounds for drug discovery and other applications.

A prime example is the development of 1H-indazole-3-carboxamide derivatives. nih.govnih.gov Although structurally distinct from indene, the synthesis of these compounds often involves similar chemical principles. These scaffolds have shown promise as potent and selective PAK1 inhibitors for cancer therapy and as antiviral agents against SARS-CoV-2. nih.govnih.gov

The indole-2-carboxamide scaffold, another related heterocyclic system, has been effectively used to design new agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for pain and inflammation. mdpi.com This demonstrates the versatility of carboxamide-functionalized cyclic systems in medicinal chemistry.

The synthesis of novel 5,6-dimethoxy-1H-indene-2-carboxamides as multi-targeted agents for Alzheimer's disease further illustrates the potential of the indene scaffold. tandfonline.com These compounds were designed to inhibit both cholinesterases and the aggregation of amyloid-β peptide, two key pathological features of the disease. tandfonline.com

The development of a versatile method to synthesize 1H-indene-3-carboxylates via a visible-light-promoted Wolff rearrangement provides a robust platform for creating a wide array of new indene-based scaffolds. rsc.org The broad substrate scope and high functional group tolerance of this reaction allow for the generation of diverse libraries of compounds for biological screening.

The following table summarizes some of the novel chemical scaffolds developed from or related to the indene core.

| Scaffold | Synthetic Approach | Biological Target/Application | Reference |

| 1H-Indazole-3-carboxamides | Coupling of indazole-3-carboxylic acid with amines | PAK1 inhibition (Anticancer), Antiviral (SARS-CoV-2) | nih.govnih.gov |

| Indole-2-carboxamides | Coupling of indole-2-carboxylic acid with amines | TRPV1 agonism (Pain and inflammation) | mdpi.com |

| 5,6-Dimethoxy-1H-indene-2-carboxamides | Multi-step synthesis | Multi-target agents for Alzheimer's disease | tandfonline.com |

| Diverse 1H-Indene-3-carboxylates | Visible-light promoted Wolff rearrangement | Platform for bioactive molecule synthesis | rsc.org |

Future Research Opportunities and Challenges in this compound Chemistry and Biology

The field of this compound chemistry and its applications is ripe with opportunities for future research, though it is not without its challenges.

Future Research Opportunities:

Expansion of Biological Targets: The proven success of indene-based scaffolds as inhibitors of kinases, cholinesterases, and other enzymes suggests that there is significant potential to discover new inhibitors for a wider range of biological targets. High-throughput screening of diverse indene-carboxamide libraries could lead to the identification of novel therapeutic agents.

Development of Advanced Materials: Further exploration of indene-based polymers and small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is a promising area of research. The ability to tune the electronic properties of these materials through chemical modification is a key advantage.

Novel Catalytic Systems: The development of new and more efficient synthetic methods for the preparation and functionalization of the this compound core will be crucial for advancing the field. This includes the exploration of novel catalytic systems that can achieve high yields and selectivity under mild conditions.

Biochemical Probes: The design and synthesis of this compound derivatives with fluorescent or radioactive labels could provide powerful tools for studying biological processes in real-time. These probes could be used to visualize the localization and activity of specific enzymes or receptors within cells.

Challenges:

Structure-Activity Relationships (SAR): A deeper understanding of the SAR for different biological targets is required to guide the rational design of more potent and selective compounds. This will involve a combination of chemical synthesis, biological testing, and computational modeling.

Material Stability: For applications in materials science, the long-term stability of indene-based materials is a critical concern. Issues such as photooxidation and thermal degradation need to be addressed to ensure the durability and performance of devices.

Biological Profiling: A comprehensive biological profiling of new indene-based compounds is necessary to assess their potential off-target effects and toxicity. This is particularly important for the development of new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。